3-Oxoheptanenitrile
Overview
Description
3-Oxoheptanenitrile is a biochemical used in proteomics research . It has a molecular formula of C7H11NO and a molecular weight of 125.17 .
Physical and Chemical Properties Analysis
This compound is a biochemical with a molecular formula of C7H11NO and a molecular weight of 125.17 . Further physical and chemical properties are not provided in the available resources.Scientific Research Applications
Bonding in Amorphous Carbon Nitride
- Research Focus : Investigation of chemical bonding in amorphous carbon nitride, with implications for producing crystalline super-hard phases.
- Key Findings : Studies suggest the formation of an amorphous phase with a major fraction of double or sp2 CN bonds, relevant for material science and nanotechnology.
- Source : Rodil & Muhl (2004) in Diamond and Related Materials (Rodil & Muhl, 2004).
Degradation of RDX by Advanced Oxidation Processes
- Research Focus : Using advanced oxidation processes for degrading RDX, an explosive compound.
- Key Findings : Oxidation processes enhanced under conditions maximizing hydroxyl radical formation, important for environmental remediation.
- Source : Bose, Glaze, & Maddox (1998) in Water Research (Bose, Glaze, & Maddox, 1998).
III-Nitride Photonics
- Research Focus : Developments in III-Nitride photonics for applications in energy, biosensors, and communications.
- Key Findings : Advancements in nitride semiconductors for technologies like solid-state lighting and solar cells.
- Source : Tansu et al. (2010) in IEEE Photonics Journal (Tansu et al., 2010).
Optical Properties of (Oxy)Nitride Materials
- Research Focus : Exploring the optical properties of (oxy)nitrides for industrial applications.
- Key Findings : (Oxy)nitrides used in photovoltaic, lighting, and display industries due to their unique optical and physical properties.
- Source : Xie & Hintzen (2013) in Journal of the American Ceramic Society (Xie & Hintzen, 2013).
High-rate, High-yield Production of Methanol
- Research Focus : Using ammonia-oxidizing bacteria for the conversion of methane to methanol.
- Key Findings : Achievement of high yields of methanol, showcasing potential for biotechnological applications.
- Source : Taher & Chandran (2013) in Environmental Science & Technology (Taher & Chandran, 2013).
Safety and Hazards
Properties
IUPAC Name |
3-oxoheptanenitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-2-3-4-7(9)5-6-8/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGUHSKPKSHQOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449941 | |
Record name | 3-oxoheptanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70102-84-0 | |
Record name | 3-oxoheptanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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